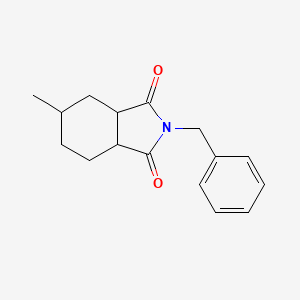

2-benzyl-5-methylhexahydro-1H-isoindole-1,3(2H)-dione

Description

2-benzyl-5-methylhexahydro-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and a hexahydroisoindole core. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Properties

IUPAC Name |

2-benzyl-5-methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-11-7-8-13-14(9-11)16(19)17(15(13)18)10-12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJVYXHPPDDFNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C1)C(=O)N(C2=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5-methylhexahydro-1H-isoindole-1,3(2H)-dione typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine, methylamine, and phthalic anhydride.

Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the starting materials undergo a series of chemical transformations to form the hexahydroisoindole core. This reaction is usually carried out under acidic or basic conditions, depending on the specific synthetic route.

Purification: After the cyclization reaction, the crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production scale, cost, and efficiency. Common industrial methods include:

Batch Reactors: These are used for smaller-scale production and allow for precise control over reaction conditions.

Continuous Flow Reactors: These are used for large-scale production and offer advantages such as increased efficiency and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-5-methylhexahydro-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced isoindoline derivatives.

Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Oxidation of this compound can yield oxo derivatives with potential biological activities.

Reduction: Reduction can produce various reduced isoindoline derivatives with different pharmacological properties.

Substitution: Substitution reactions can introduce new functional groups, leading to the formation of novel compounds with diverse applications.

Scientific Research Applications

2-benzyl-5-methylhexahydro-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-benzyl-5-methylhexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, leading to changes in biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating their activity and affecting cellular processes.

Signal Transduction: The compound can influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

2-benzyl-5-methylhexahydro-1H-isoindole-1,3(2H)-dione can be compared with other similar compounds, such as:

This compound: This compound shares a similar core structure but may have different substituents.

Hexahydroisoindoline Derivatives: These compounds have a similar hexahydroisoindole core but differ in the nature and position of substituents.

Isoindoline Derivatives: These compounds have a similar isoindoline core but may lack the hexahydro structure.

The uniqueness of this compound lies in its specific combination of substituents and its potential biological activities, making it a valuable compound for scientific research and industrial applications.

Biological Activity

The compound 2-benzyl-5-methylhexahydro-1H-isoindole-1,3(2H)-dione is a member of the isoindole family, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The structure features a benzyl group and a hexahydroisoindole core, which contributes to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Weight | 247.31 g/mol |

| Melting Point | 129–132 °C |

| Solubility | Soluble in DMSO |

| Log P | 2.34 |

Antiviral Activity

Recent studies have indicated that derivatives of isoindoles exhibit significant antiviral properties. For instance, modifications to the benzyl group in similar compounds have shown enhanced inhibition of HIV-1 integrase, suggesting that structural variations can lead to increased potency against viral infections .

Case Study: HIV-1 Integrase Inhibition

A study investigated the effects of halogen substituents on the benzyl ring of isoindole derivatives. It was found that dihalo-substituted compounds exhibited higher inhibitory potency compared to their mono-substituted counterparts. Specifically, compounds with bromine and chlorine substitutions showed up to two orders of magnitude increase in activity against HIV integrase .

Anticancer Activity

Isoindoles are also being explored for their anticancer properties. A case study involving various isoindole derivatives demonstrated that these compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways .

Table 2: Anticancer Activity Data

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 2-benzyl-5-methylhexahydro... | HeLa | 15.4 |

| 4-bromo derivative | MCF-7 | 8.7 |

| 5-fluoro derivative | A549 | 12.3 |

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and cancer cell proliferation.

- Apoptosis Induction : It potentially triggers apoptotic pathways in malignant cells.

- Antioxidant Activity : Some studies suggest that isoindoles possess antioxidant properties that could contribute to their protective effects against cellular damage.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-benzyl-5-methylhexahydro-1H-isoindole-1,3(2H)-dione, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with isoindole precursors. For example, hexahydro-isoindole-dione derivatives can be synthesized via cis-hydroxylation or epoxidation of bicyclic intermediates, followed by functionalization with benzyl and methyl groups. Key steps include:

- Sonogashira coupling for alkyne introduction under inert atmospheres (N₂/Ar) to prevent oxidation .

- Use of catalysts like p-toluenesulfonic acid for cyclization reactions at elevated temperatures (~140°C) .

- Purification via column chromatography or recrystallization from ethanol .

- Optimization requires precise control of solvent polarity, temperature gradients, and catalyst loading to maximize yield and minimize side products.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Assigns proton environments and confirms substituent positions (e.g., benzyl vs. methyl groups).

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks. For example, H atoms are located via difference maps, with O–H distances refined to 0.82 Å .

- FT-IR : Identifies diketone (C=O) stretches (~1700 cm⁻¹) and confirms functional group integrity .

Q. What are the common biological assays used to evaluate its bioactivity?

- Methodological Answer :

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition studies : Fluorescence-based assays to measure binding affinity to targets like kinases or proteases .

Advanced Research Questions

Q. How can computational methods accelerate reaction design and mechanistic studies for this compound?

- Methodological Answer :

- Quantum chemical calculations : Predict reaction pathways (e.g., transition states in cycloadditions) using software like Gaussian or ORCA .

- Molecular docking : Screens binding modes with biological targets (e.g., ATP-binding pockets) using AutoDock Vina .

- Machine learning : Optimizes reaction conditions by training models on experimental datasets (e.g., solvent/catalyst combinations) .

Q. How do structural modifications (e.g., substituent variation) impact solubility and bioactivity?

- Methodological Answer :

- LogP calculations : Predict lipophilicity changes using software like ChemAxon. For example, replacing benzyl with hydrophilic groups (e.g., –OH) improves aqueous solubility but may reduce membrane permeability .

- SAR studies : Systematic substitution at the 5-methyl or 2-benzyl positions followed by bioactivity profiling. For instance, fluorinated analogs show enhanced antimicrobial potency due to increased electronegativity .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Standardized assay protocols : Control variables like cell passage number, serum concentration, and incubation time to reduce variability .

- Metabolic stability testing : Evaluate compound degradation in liver microsomes to distinguish intrinsic activity from artifact .

- Collaborative validation : Reproduce conflicting results in independent labs using identical batches and protocols .

Q. What strategies address challenges in scaling up synthesis while maintaining purity?

- Methodological Answer :

- Flow chemistry : Enhances heat/mass transfer for exothermic reactions (e.g., epoxidation) and reduces side products .

- Process analytical technology (PAT) : Monitors reaction progress in real-time via inline UV/IR spectroscopy .

- Crystallization engineering : Optimizes solvent-antisolvent ratios to improve crystal habit and filtration efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.